5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-(4-BROMOPHENYL)-N~3~-PROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-N~3~-PROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-bromophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
5-(4-BROMOPHENYL)-N~3~-PROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be performed to introduce various aryl or heteroaryl groups
Scientific Research Applications
5-(4-BROMOPHENYL)-N~3~-PROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-N~3~-PROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-(4-BROMOPHENYL)-N~3~-PROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C17H18BrF3N4O |
---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H18BrF3N4O/c1-2-7-22-16(26)12-9-23-25-14(17(19,20)21)8-13(24-15(12)25)10-3-5-11(18)6-4-10/h3-6,9,13-14,24H,2,7-8H2,1H3,(H,22,26) |
InChI Key |
IVKSOOHGRHPXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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